Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate
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Overview
Description
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate sulfonamide and ester groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythiophene-2-carboxylate: A simpler thiophene derivative with similar structural features but different functional groups.
3-Sulfonyl amino-2-thiophenecarboxylate: Another thiophene derivative with sulfonamide functionality.
Uniqueness
Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 3-[(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S3/c1-14(17,7-10-3-5-21-8-10)9-15-23(18,19)11-4-6-22-12(11)13(16)20-2/h3-6,8,15,17H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQASOEKEHLARLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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